molecular formula C9H6ClFN2O B11887142 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine

Cat. No.: B11887142
M. Wt: 212.61 g/mol
InChI Key: YQWSMECZZTZGLH-UHFFFAOYSA-N
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Description

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the naphthyridine core. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-3-fluoropyridine with methoxyamine hydrochloride in the presence of a base can yield the desired naphthyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

  • 8-Chloro-3-methoxy-1,7-naphthyridine
  • 5-Fluoro-3-methoxy-1,7-naphthyridine
  • 8-Chloro-5-fluoro-1,7-naphthyridine

Comparison: 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and chemical reactivity compared to similar compounds. The methoxy group also contributes to its distinct properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

8-chloro-5-fluoro-3-methoxy-1,7-naphthyridine

InChI

InChI=1S/C9H6ClFN2O/c1-14-5-2-6-7(11)4-13-9(10)8(6)12-3-5/h2-4H,1H3

InChI Key

YQWSMECZZTZGLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=NC=C2F)Cl)N=C1

Origin of Product

United States

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